An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic ketone, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. Given the limited direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic and medicinal chemistry to present a robust predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in fields such as drug discovery and materials science.
Molecular Structure and Chemical Identity
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a bicyclic heterocyclic compound featuring a thiazole ring fused to a cyclohexanone moiety. The presence of a methyl group at the 2-position of the thiazole ring and a ketone at the 7-position of the tetrahydrobenzene ring are key structural features that dictate its chemical reactivity and physical properties.
Systematic Name: 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Molecular Formula: C₉H₉NOS
Molecular Weight: 183.24 g/mol
Chemical Structure:
Caption: Proposed synthetic workflow for a derivative of the target compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-Bromo-5,5-dimethylcyclohexane-1,3-dione
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To a stirred solution of dimedone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one derivative
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Dissolve 2-bromo-5,5-dimethylcyclohexane-1,3-dione (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent such as ethanol.
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Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Spectroscopic and Analytical Characterization
The structural elucidation of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one would rely on a combination of spectroscopic techniques. Below are the predicted spectral features based on the analysis of related benzothiazole derivatives. [1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, in CDCl₃, 400 MHz):
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δ 2.5-2.8 (s, 3H): A singlet corresponding to the methyl protons at the C2 position of the thiazole ring.
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δ 2.0-2.4 (m, 4H): Multiplets for the methylene protons at the C4 and C5 positions of the cyclohexanone ring.
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δ 2.6-3.0 (t, 2H): A triplet for the methylene protons at the C6 position, adjacent to the carbonyl group.
¹³C NMR (predicted, in CDCl₃, 100 MHz):
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δ ~195-205: Carbonyl carbon (C7).
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δ ~160-170: Thiazole carbon (C2).
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δ ~150-155: Quaternary carbon of the thiazole ring (C7a).
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δ ~120-130: Quaternary carbon of the thiazole ring (C3a).
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δ ~20-40: Methylene carbons of the cyclohexanone ring (C4, C5, C6).
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δ ~15-20: Methyl carbon (at C2).
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule. [4][5]
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~1680-1700 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated ketone.
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~1600-1650 cm⁻¹: C=N stretching of the thiazole ring.
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~2900-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
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~1400-1500 cm⁻¹: C=C stretching within the thiazole ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak.
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m/z 183 [M]⁺: Molecular ion peak.
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Fragmentation Pattern: Expect fragmentation corresponding to the loss of CO (m/z 155), and cleavage of the cyclohexanone ring. The benzothiazole core is expected to be relatively stable. [6][7]
Stability and Degradation
Benzothiazole derivatives can be susceptible to degradation under certain conditions.
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Hydrolytic Stability: The molecule is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strong acidic or basic conditions, the thiazole ring may be susceptible to opening.
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Oxidative Stability: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.
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Photostability: Aromatic and heterocyclic compounds can undergo photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.
Applications in Drug Discovery and Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. [3][4]The unique combination of a fused heterocyclic system with a reactive ketone moiety in 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one makes it an attractive starting point for the synthesis of novel bioactive compounds. The ketone functionality can be readily modified to introduce further diversity and modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. The information presented herein is grounded in the established chemistry of benzothiazoles and related heterocyclic systems, offering a valuable resource for scientists working with this and similar molecules. Further empirical studies are warranted to validate these predicted properties and to fully explore the potential of this compound in various scientific applications.
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